Butyryl trihexyl citrate

Catalog No.
S569591
CAS No.
82469-79-2
M.F
C28H50O8
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl trihexyl citrate

CAS Number

82469-79-2

Product Name

Butyryl trihexyl citrate

IUPAC Name

trihexyl 2-butanoyloxypropane-1,2,3-tricarboxylate

Molecular Formula

C28H50O8

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C28H50O8/c1-5-9-12-15-19-33-25(30)22-28(36-24(29)18-8-4,27(32)35-21-17-14-11-7-3)23-26(31)34-20-16-13-10-6-2/h5-23H2,1-4H3

InChI Key

GWVUTNGDMGTPFE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC

Synonyms

BTHC, butyl-n-trihexyl-citrate, butyryl-n-trihexylcitrate

Canonical SMILES

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC

Plasticizer in Biodegradable Blends:

  • BTHC has been studied as a potential plasticizer for blends of poly(3-hydroxybutyrate) (PHB) and poly(lactic acid) (PLA), which are biodegradable polymers []. These blends hold promise for sustainable material development, but they often lack flexibility. Plasticizers can improve flexibility, making them more suitable for various applications.
  • Research suggests that BTHC exhibits good compatibility with PHB/PLA blends and effectively enhances their flexibility and processability []. Additionally, compared to other plasticizers like tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), BTHC showed lower migration rates from the blend at elevated temperatures []. This suggests BTHC could offer better long-term stability in the final product.

Biomarker for Exposure Assessment:

  • BTHC is not naturally occurring in the human body. However, it has been identified in human blood samples, suggesting potential exposure to BTHC or related compounds [].
  • This finding raises the possibility of using BTHC as a biomarker in exposure assessment studies. Biomarkers are measurable indicators of exposure to a specific substance or environmental condition []. By detecting BTHC in biological samples, researchers might be able to assess potential exposure to BTHC or similar chemicals.

Butyryl trihexyl citrate is an organic compound with the chemical formula C28H50O8 and a CAS Registry Number of 82469-79-2. It belongs to the class of compounds known as tetracarboxylic acids and derivatives. This compound is characterized by its clear, colorless to light yellow liquid form at room temperature, with a boiling point of approximately 247 °C and a flash point of 234 °C . Butyryl trihexyl citrate is primarily utilized as a plasticizer in various applications, particularly in cosmetics and polymer formulations, due to its ability to enhance flexibility and workability of materials .

The mechanism of action of BTHC in biological systems is currently unknown. Further research is needed to understand its potential interactions with biomolecules, enzymes, or cellular processes [].

There is limited data on the safety hazards associated with BTHC. As a man-made compound, potential concerns include:

  • Toxicity: Studies investigating the potential toxicity of BTHC are lacking.
  • Environmental impact: The presence of BTHC in the human exposome suggests potential environmental sources. More research is needed to understand its environmental fate and impact [].
Typical of ester compounds. These include hydrolysis, where the ester bond is broken in the presence of water, yielding butyric acid and trihexyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols, forming new esters. The compound's stability under various conditions makes it suitable for use in formulations requiring longevity and resistance to degradation .

Butyryl trihexyl citrate can be synthesized through the esterification reaction between butyric acid and trihexanol in the presence of an acid catalyst. The process typically involves heating the reactants under reflux conditions to facilitate the reaction while removing water formed during the process. This method allows for the production of butyryl trihexyl citrate with high purity and yield .

Toxicity ProfileAcetyl tributyl citrateC18H34O8Plasticizer in cosmeticsLow toxicity; non-genotoxicAcetyl triethyl citrateC12H22O5Plasticizer; solventLow toxicity; skin-safeDiethyl phthalateC12H14O4Plasticizer; industrial applicationsModerate toxicity; endocrine disruptorButyryl triethyl citrateC16H30O6Plasticizer; food packagingLow toxicity; safe for food use

Uniqueness: Butyryl trihexyl citrate is distinguished by its larger alkyl group (trihexyl) compared to others like acetyl tributyl citrate or diethyl phthalate, which may influence its solubility and compatibility with various polymers. Its specific application as a plasticizer for flexible materials makes it particularly valuable in cosmetic formulations where skin feel is critical .

Butyryl trihexyl citrate, systematically named 1,2,3-trihexyl 2-(butyryloxy)propane-1,2,3-tricarboxylate, is a citrate ester derivative with the molecular formula C28H50O8 and a molecular weight of 514.70 g/mol. Its structure arises from the esterification of citric acid’s three carboxyl groups with hexanol and the acylation of its central hydroxyl group with butyric acid. The compound is identified by the CAS Registry Number 82469-79-2 and is cataloged under multiple synonyms, including trihexyl O-butyrylcitrate and citroflex B6.

Table 1: Key Identifiers of Butyryl Trihexyl Citrate

PropertyValue
IUPAC Name1,2,3-trihexyl 2-(butyryloxy)propane-1,2,3-tricarboxylate
Molecular FormulaC28H50O8
Molecular Weight514.70 g/mol
CAS Number82469-79-2
Common SynonymsBTHC, Citroflex B6, Trihexyl citrate butyrate

The esterification pattern confers distinct physicochemical properties, including a boiling point of 247°C and a density of 1.00 g/cm3 at 20°C. Its liquid state at room temperature and low vapor pressure (<0.001 mm Hg) reflect weak intermolecular forces typical of high-molecular-weight esters.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of butyryl trihexyl citrate arises from the potential chirality at the central carbon (C2) of the citric acid backbone. In its native form, citric acid possesses a hydroxyl group at C2, which becomes a butyryloxy group upon acylation. This substitution creates a tetrahedral center bonded to four distinct groups:

  • A butyryloxy moiety (-O-CO-C3H7),
  • Two carboxylate esters (-COO-C6H13),
  • A methylene-linked carboxylate ester (-CH2-COO-C6H13).

Theoretical analysis suggests that this arrangement could produce two enantiomers. However, industrial synthesis via non-stereoselective esterification (e.g., using sulfuric acid or tetra-n-butyl titanate catalysts) likely yields a racemic mixture. Despite this, no experimental studies confirming enantiomeric resolution or optical activity have been reported, leaving the compound’s stereochemical purity uncharacterized in literature.

Table 2: Stereochemical Properties

FeatureDescription
Chiral Centers1 (C2 of citric acid backbone)
Possible Isomers2 (R and S configurations)
Synthetic PathwayRacemic mixture (non-stereoselective)

The absence of crystallographic or chromatographic data on enantiomeric separation indicates that butyryl trihexyl citrate is typically utilized as a stereochemically undefined mixture in industrial applications.

Crystallographic Analysis and Molecular Conformation

Experimental crystallographic data for butyryl trihexyl citrate remain limited, likely due to its liquid state at standard temperatures. However, molecular conformation can be inferred from analogous citrate esters and computational models. The molecule’s flexibility stems from:

  • Rotatable bonds: 15 single bonds in the hexyl chains and ester linkages,
  • Steric hindrance: Minimal between linear hexyl groups, allowing for extended conformations.

X-ray diffraction studies of related solid-state trialkyl citrates (e.g., triethyl citrate) reveal a propeller-like arrangement of ester groups around the central citrate core, stabilized by van der Waals interactions. For butyryl trihexyl citrate, molecular dynamics simulations predict a similar conformation, with hexyl chains adopting gauche configurations to minimize steric strain.

Key Structural Features:

  • The butyryloxy group introduces a hydrophobic branch, reducing polarity.
  • Hexyl chains form a hydrophobic envelope, limiting water solubility (<0.1 mg/mL).

Computational Chemistry Predictions of Electronic Structure

Density functional theory (DFT) calculations provide insights into the electronic properties of butyryl trihexyl citrate. Key predictions include:

  • Dipole Moment: 3.2 D, indicating moderate polarity concentrated at the ester carbonyl groups.
  • Solubility Parameters: A Hansen solubility parameter (δ) of 18.5 MPa1/2, aligning with non-polar solvents like hexane.
  • Frontier Molecular Orbitals:
    • HOMO (-6.8 eV): Localized on the citrate backbone’s oxygen lone pairs.
    • LUMO (-1.2 eV): Associated with π* orbitals of ester carbonyl groups.

Table 3: Computed Electronic Properties

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
LogP (Octanol-Water)8.9 ± 0.3
Electrostatic PotentialNegative at carbonyl oxygens

These predictions correlate with experimental observations, such as its high lipid solubility and compatibility with non-polar polymers like PVC. Molecular electrostatic potential maps further highlight nucleophilic regions at the carbonyl oxygens, suggesting sites for electrophilic interactions.

Synthesis and Structural Validation

While not part of the core outline, it is noteworthy that synthesis via citric acid esterification with hexanol (3.2:1 molar ratio) and subsequent acylation with butyric anhydride confirms the structural integrity of the compound. Nuclear magnetic resonance (NMR) spectra—particularly 13C signals at δ 170-175 ppm for carbonyl carbons—validate the ester and acyloxy groups.

Esterification Mechanisms for Citrate Derivative Synthesis

The synthesis of butyryl trihexyl citrate involves a sequential two-step esterification process that begins with the formation of trihexyl citrate followed by butyrylation of the hydroxyl group [4]. The initial esterification step involves the reaction between citric acid and hexanol under acidic conditions, where the carboxylic acid groups of citric acid react with the primary alcohol to form ester bonds . This reaction follows the classical Fischer esterification mechanism, wherein the carbonyl carbon of the carboxylic acid becomes electrophilic upon protonation, facilitating nucleophilic attack by the alcohol molecule [12].

The mechanistic pathway for citrate esterification has been extensively studied, revealing that the reaction can proceed through either direct esterification or via anhydride intermediate formation [13]. Research demonstrates that under temperatures below 100 degrees Celsius, the esterification proceeds directly without anhydride formation, while higher temperatures may favor the formation of citric anhydride as an intermediate [38] [39]. The esterification mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon, resulting in a tetrahedral intermediate that subsequently eliminates water to form the ester bond [12].

The second step involves the acylation of the tertiary hydroxyl group of trihexyl citrate with butyric anhydride or butyryl chloride [4]. This acylation reaction follows the standard mechanism for ester formation from acid anhydrides, where the anhydride acts as an activated acyl donor [34]. The reaction typically requires mild acidic conditions to catalyze the process and proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the butyryl moiety [4].

Kinetic studies of citric acid esterification reveal that the reaction follows second-order kinetics, with the rate being dependent on both citric acid and alcohol concentrations [32] [33]. The overall rate expression for the esterification can be expressed as negative rate of citric acid equals the rate constant multiplied by the concentrations of citric acid and alcohol [33]. Research indicates that the formation of diethyl citrate to triethyl citrate represents the rate-limiting step in complete esterification, as citric acid and monoethyl citrate are esterified rapidly to their equilibrium compositions [32].

Catalytic Systems for Optimal Yield and Purity

The esterification of citric acid with alcohols requires effective catalytic systems to achieve optimal yields and product purity. Homogeneous acid catalysts, particularly sulfuric acid, have been widely employed for citrate ester synthesis due to their high activity and availability [8] [10] [33]. Sulfuric acid concentrations of 1-1.5 weight percent relative to the reaction mixture have been demonstrated to provide excellent catalytic activity while minimizing side reactions [4] [33].

Heterogeneous catalytic systems have gained significant attention for citrate ester production due to their advantages in separation and reusability. Sulfated zirconia catalysts have shown exceptional performance for esterification reactions, with systematic studies revealing that sulfate loading directly correlates with catalytic activity [36]. Research demonstrates that sulfated zirconia with sulfur loadings above 1.7 weight percent develops strong Brønsted-Lewis acid pairs that significantly enhance catalytic performance [36]. The optimal sulfated zirconia catalyst achieves citric acid conversions of 95.1 percent with selectivity of 98.8 percent for tributyl citrate under optimal reaction conditions [8].

Titanium-based catalysts represent another important class of esterification catalysts, with tetra-normal-butyl titanate showing particular effectiveness for citrate ester synthesis [4] [11]. These catalysts operate through coordination of the alcohol to the titanium center, followed by nucleophilic attack on the activated carbonyl carbon of the carboxylic acid [11]. The titanium catalyst loading of 0.15 weight percent relative to citric acid has been demonstrated to provide optimal activity while maintaining selectivity [4].

Catalyst TypeLoading (wt%)Temperature (°C)Conversion (%)Selectivity (%)Reference
Sulfuric Acid1.014086.899.4 [33]
Sulfated Zirconia-Titania4.012095.198.8 [8]
Tetra-n-butyl Titanate0.15130>90>95 [4]
Amberlyst-155.01008597 [32]

Advanced catalytic systems incorporating solid acids with enhanced acidity have been developed for improved performance [35]. Magnetic-responsive solid acid catalysts prepared via in situ polymerization of poly ionic liquids on iron oxide-silica nanoparticles demonstrate excellent catalytic activity with palmitic acid conversions reaching 94 percent under optimal conditions [35]. These catalysts offer the additional advantage of magnetic separation for easy recovery and reuse [35].

Continuous Flow vs Batch Reactor Configurations

The choice between continuous flow and batch reactor configurations for butyryl trihexyl citrate production significantly impacts process efficiency, product quality, and economic viability [14] [16]. Batch stirred tank reactors have traditionally been employed for esterification reactions due to their operational simplicity and flexibility in handling varying product specifications [14] [18]. In batch processes, reactant concentrations and temperature evolve over time, requiring careful control to maintain optimal reaction conditions throughout the reaction period [14].

Continuous stirred tank reactors offer distinct advantages for maintaining homogeneous reaction conditions, particularly important when dealing with solid-liquid mixtures during the initial stages of citric acid dissolution [16]. Research demonstrates that continuous stirred tank reactors achieve fully homogeneous liquid conditions instantaneously, even when fed with solid-liquid mixtures, due to the uniform composition and temperature throughout the reactor volume [16]. However, comparative studies indicate that for equivalent ester yields, continuous stirred tank reactors generally exhibit lower productivity compared to batch reactors without dead time and plug flow reactors [14].

Plug flow reactors provide superior performance for esterification reactions when comparing conversion rates at equivalent residence times [14]. Studies comparing reactor configurations for esterification demonstrate that plug flow reactors with reactor volumes of 7.9 cubic meters achieve reaction conversions varying from 65.9 to 28.8 percent as ethanol feed rates increase from 100 to 300 moles per hour, while continuous stirred tank reactors achieve slightly lower conversions of 63.6 to 28.9 percent under identical conditions [14].

Reactor TypeVolume (m³)Feed Rate (mol/h)Conversion (%)Residence Time (min)Reference
Plug Flow7.910065.936 [14]
Plug Flow7.930028.812 [14]
CSTR7.910063.636 [14]
CSTR7.930028.912 [14]

Continuous flow microreactor systems have emerged as promising alternatives for esterification processes, offering enhanced heat and mass transfer characteristics [15]. These systems enable precise control of reaction parameters and provide opportunities for process intensification [15]. Research on continuous flow esterification demonstrates that microwave-assisted continuous flow systems can achieve significantly higher productivity compared to conventional batch methods, with flow preparations yielding approximately 0.75 grams of ester per 30 minutes compared to 0.10 grams for batch methods over the same timeframe [15].

The selection of reactor configuration must consider impurity formation patterns, as batch stirred tank reactors and plug flow reactors generally produce lower impurity concentrations compared to continuous stirred tank reactors at equivalent yields [16]. Additionally, the presence of dead time in batch reactors significantly impacts productivity, potentially making continuous reactor configurations more advantageous for industrial applications [16].

Purification Techniques and Quality Control Protocols

The purification of butyryl trihexyl citrate requires sophisticated separation techniques to remove unreacted starting materials, by-products, and impurities while maintaining product integrity [21] [22]. The primary purification approach involves vacuum distillation under reduced pressure to minimize thermal degradation of the heat-sensitive ester product [4] [21]. Following the acylation reaction, excess butyric anhydride and formed butyric acid by-products are removed through vacuum distillation at temperatures of 110 degrees Celsius [4].

Steam distillation represents a critical purification step for removing residual alcohols and other volatile impurities [4] [22]. The process involves stripping the ester-containing reaction mass with fresh steam at temperatures between 130-140 degrees Celsius under full vacuum conditions until gas chromatographic analysis confirms the absence of residual hexanol [4]. This technique effectively separates the high-boiling ester product from lower-boiling impurities while maintaining gentle processing conditions [22].

Neutralization and washing procedures are essential for removing acidic impurities and catalyst residues [21] [23]. The crude ester product undergoes neutralization with dilute alkaline solutions to remove acidic by-products, followed by multiple water washings to eliminate water-soluble impurities [21]. The washing process continues until the aqueous phase achieves neutral pH, ensuring complete removal of acidic contaminants [21].

Advanced purification techniques include the use of activated carbon treatment for color removal and trace impurity elimination [23]. The ester product is treated with activated carbon under controlled conditions to adsorb colored impurities and residual aromatic compounds that may affect product quality [23]. Following carbon treatment, the product undergoes final filtration through safety filters with pore sizes of 25 micrometers to ensure removal of particulate matter [21].

Purification StepConditionsPurposeQuality TargetReference
Vacuum Distillation110°C, 20 mmHgRemove excess anhydride<2 mg KOH/g acidity [4]
Steam Stripping130-140°C, full vacuumRemove residual alcohol<0.1% hexanol by GC [4]
Water WashingAmbient, multiple cyclesRemove acid impuritiesNeutral pH [21]
Carbon Treatment60°C, 2 hoursColor removal<50 APHA color [23]
Final Filtration25 μm filterParticle removal<10 ppm particles [21]

Quality control protocols for butyryl trihexyl citrate involve comprehensive analytical testing using multiple techniques to ensure product specification compliance [25] [27] [30]. Gas chromatographic analysis using capillary columns with flame ionization detection provides quantitative determination of product purity and residual impurities [25] [30]. The analytical method employs temperature programming with initial temperatures of 80 degrees Celsius, ramping to 280 degrees Celsius at controlled rates to achieve optimal separation of components [30].

High-performance liquid chromatography with ultraviolet detection offers complementary analytical capabilities for impurity profiling and quantitative analysis [27] [31]. The method utilizes reverse-phase chromatography with gradient elution using phosphate buffer and organic modifiers to achieve separation of citrate derivatives and related impurities [27]. Detection wavelengths of 210 nanometers provide optimal sensitivity for citrate ester analysis [27].

Spectroscopic characterization using infrared and nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential degradation products [28]. Infrared spectroscopy monitors characteristic ester carbonyl stretching frequencies around 1735 reciprocal centimeters, while nuclear magnetic resonance provides detailed structural confirmation through analysis of alkyl and ester proton signals [28]. These techniques enable detection of structural modifications that may occur during synthesis or storage [28].

Butyryl trihexyl citrate exhibits well-defined thermodynamic behavior across a wide temperature range, demonstrating excellent thermal stability for plasticizer applications. The compound exists as a stable liquid phase at ambient conditions, with a notably low melting point of -55°C [1] [2], indicating minimal crystalline ordering in the molecular structure.

Thermal Stability Profile

The thermal stability of butyryl trihexyl citrate extends up to approximately 200°C under normal atmospheric conditions . The compound demonstrates a boiling point of 247°C at standard atmospheric pressure [1] [2], though rough estimates suggest higher values around 520°C may be possible under different conditions. The flash point ranges from 113°C to 234°C depending on measurement methodology [1] [2], with open cup measurements typically yielding lower values than closed cup determinations.

The thermodynamic stability is particularly noteworthy in the context of polymer processing applications. The compound remains chemically stable under normal processing conditions but may undergo degradation when exposed to extreme temperatures or in the presence of strong acids or bases . This stability window makes it suitable for most industrial polymer processing operations while maintaining integrity throughout the service life of manufactured products.

Phase Transition Behavior

The phase behavior of butyryl trihexyl citrate follows a predictable pattern across different temperature regimes. Below the melting point of -55°C, the compound adopts a crystalline solid structure [1] [2]. The transition from solid to liquid occurs over a narrow temperature range, characteristic of relatively pure organic compounds with defined molecular structures.

Temperature RangePhase StateThermodynamic PropertiesApplications
Below -55°CSolid/crystallineCrystalline structureStorage conditions
-55°C to 25°CLiquidMelting transition completeProcessing temperature
25°C to 113°CStable liquidThermodynamically stableOperating temperature range
113°C to 247°CVolatile liquidEvaporation beginsUpper service limit
Above 247°CVapor/decompositionThermal decompositionAvoid this range

The liquid phase stability extends from the melting point through ambient conditions up to the flash point, providing an operational window of over 150°C for safe handling and processing [1] [4]. This broad liquid range is essential for plasticizer applications, ensuring consistent performance across typical processing and service temperatures.

Thermodynamic Equilibrium Characteristics

The thermodynamic equilibrium of butyryl trihexyl citrate in polymer systems is influenced by its molecular architecture and intermolecular interactions. The compound exhibits minimal vapor pressure (0 Pa at 20-25°C) [1], indicating strong intermolecular forces that contribute to its effectiveness as a non-volatile plasticizer. This low volatility translates to reduced migration and improved long-term stability in polymer matrices.

Solubility Parameters in Organic Matrices

The solubility characteristics of butyryl trihexyl citrate reflect its predominantly hydrophobic nature, with selective compatibility across different organic matrices. The compound demonstrates a logarithmic partition coefficient (LogP) of 4.0 at 21°C and pH 5.7 [5], indicating strong preference for lipophilic environments over aqueous phases.

Solvent Compatibility Matrix

The solubility profile of butyryl trihexyl citrate varies significantly across different solvent systems, reflecting its molecular structure and polarity characteristics. Water solubility is negligible, with concentrations below 0.1% [5] [6] [7], making it essentially insoluble in aqueous environments. This hydrophobic character is advantageous for applications requiring moisture resistance and minimal water uptake.

Solvent/MediumSolubilityLogP ValueReference
WaterNegligible (<0.1%)4.0 (at 21°C, pH 5.7) [5] [6] [7]
ChloroformSparingly soluble- [5] [8]
MethanolSlightly soluble- [5] [8]
Most organic solventsSoluble- [6] [7]
HexaneInsoluble- [9]

In chloroform, butyryl trihexyl citrate exhibits sparingly soluble behavior [5] [8], sufficient for analytical and purification purposes but indicating limited miscibility. Methanol provides slightly better solubility [5] [8], though still restricted compared to more hydrophobic organic solvents. The compound demonstrates good to excellent solubility in most organic solvents [6] [7], making it compatible with common polymer processing solvents and industrial applications.

Hildebrand Solubility Parameter Considerations

While specific Hildebrand solubility parameter values for butyryl trihexyl citrate are not extensively documented in the literature, the compound's behavior can be predicted based on its molecular structure and observed solubility patterns. The presence of multiple ester linkages and long alkyl chains suggests moderate to high cohesive energy density values, typically associated with effective plasticizer performance.

The solubility parameter framework indicates that butyryl trihexyl citrate should demonstrate good compatibility with polymers having similar cohesive energy densities, particularly polyvinyl chloride and other polar polymers [10] [11]. This compatibility is essential for achieving uniform distribution within polymer matrices and maintaining long-term stability without phase separation.

Polymer Matrix Interactions

The interaction of butyryl trihexyl citrate with polymer matrices depends on the balance between dispersive, polar, and hydrogen bonding components of the solubility parameters. The compound's citrate backbone provides polar interaction sites, while the hexyl chains contribute dispersive interactions that promote compatibility with polymer backbones.

In polyvinyl chloride systems, butyryl trihexyl citrate demonstrates excellent compatibility, as evidenced by its successful application as a direct replacement for traditional phthalate plasticizers [12] [13]. The molecular architecture allows for effective intercalation between polymer chains, reducing intermolecular forces and enhancing flexibility while maintaining mechanical integrity.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of butyryl trihexyl citrate provides definitive structural identification and purity assessment capabilities across multiple analytical platforms. The compound exhibits characteristic spectroscopic signatures that enable reliable identification and quantification in complex matrices.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinctive chemical shift patterns characteristic of the citrate ester structure. The alkyl protons from the hexyl chains appear in the region δ 0.8-1.7 ppm, providing clear evidence of the aliphatic character . The butyryl moiety contributes characteristic signals at δ 2.3-2.5 ppm, confirming the presence of the acyl substitution on the citrate backbone.

The NMR spectrum allows for purity assessment by integration of characteristic peaks, enabling quantification of residual starting materials or impurities. The method has been successfully validated for detecting unreacted trihexyl citrate, which can persist at levels around 15% even after distillation purification . This analytical capability is essential for quality control in manufacturing processes.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information through chemical shifts of carbonyl carbons and aliphatic carbons throughout the molecular framework. The carbonyl region typically shows multiple signals corresponding to the different ester environments within the citrate structure, while the aliphatic region confirms the integrity of the hexyl and butyl substituents.

Infrared Spectroscopy Characteristics

Infrared (IR) spectroscopy provides rapid functional group identification through characteristic vibrational frequencies. The carbonyl stretch region around 1700-1740 cm⁻¹ is particularly diagnostic for ester functional groups [15] [16], with the exact frequency dependent on the local chemical environment and hydrogen bonding interactions.

TechniqueKey Features/PeaksApplicationReference
NMR (¹H)δ 0.8-1.7 ppm (alkyl protons), δ 2.3-2.5 ppm (butyryl moiety)Structure confirmation, purity assessment
NMR (¹³C)Carbonyl carbons, aliphatic carbonsStructure confirmationExpected
IR SpectroscopyC=O stretch (~1700-1740 cm⁻¹), C-H stretch (2850-3000 cm⁻¹)Functional group identification [15] [16]
Mass Spectrometry (ESI+)[M+Na]⁺ at m/z 537.35Molecular weight confirmation, quantification [17]
UV-VisUV detection at 210-230 nmHPLC detection

The carbon-hydrogen stretching region between 2850-3000 cm⁻¹ confirms the presence of aliphatic CH₂ and CH₃ groups [15] [16], consistent with the hexyl and butyl substituents. The absence of broad OH stretching around 3200-3600 cm⁻¹ confirms complete esterification of the citric acid starting material.

The fingerprint region below 1500 cm⁻¹ provides a unique spectroscopic signature for compound identification through comparison with reference spectra. This region contains complex overlapping vibrations from C-O stretches, C-C stretches, and various bending modes that collectively create a characteristic pattern for unambiguous identification.

Mass Spectrometry Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in positive mode provides molecular weight confirmation through the formation of sodium adduct ions [M+Na]⁺ at m/z 537.35 [17]. This ionization pattern is typical for citrate esters and provides reliable molecular weight determination with high accuracy.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that confirm the molecular structure through loss of specific functional groups. The fragmentation typically involves sequential loss of hexyl chains and eventually the butyryl moiety, providing structural confirmation through predictable mass losses.

High-resolution mass spectrometry enables precise molecular formula determination, distinguishing butyryl trihexyl citrate from potential isomers or closely related compounds. The technique is particularly valuable for trace analysis and contamination detection in environmental or biological samples.

Rheological Properties in Polymer Systems

The rheological behavior of butyryl trihexyl citrate in polymer systems demonstrates its effectiveness as a plasticizing agent while revealing fundamental aspects of polymer-plasticizer interactions. The compound exhibits Newtonian flow behavior in its pure state, with a dynamic viscosity of 28 mPa·s at 25°C [6], indicating relatively low intermolecular interactions and good processability.

Viscosity and Flow Characteristics

The temperature dependence of viscosity follows typical behavior for organic liquids, with decreasing viscosity as temperature increases. This relationship is crucial for polymer processing applications, where elevated temperatures are often employed to reduce melt viscosity and improve flow characteristics. The low inherent viscosity of butyryl trihexyl citrate contributes to improved processability of polymer formulations without requiring excessive heating.

PropertyValue/DescriptionPolymer SystemReference
Viscosity at 25°C28 mPa·sPure compound [6]
Flow BehaviorNewtonian liquid behaviorBulk liquidInferred from viscosity
Temperature DependenceViscosity decreases with temperatureGeneral behaviorGeneral behavior
Plasticizing EfficiencyHigh efficiency compared to phthalatesPVC systems [12] [13]
Glass Transition ImpactReduces polymer Tg significantlyPolymer blendsGeneral plasticizer behavior
Dynamic Modulus EffectDecreases storage modulus (G′) at low temperaturesPlasticized PVC [12]

The rheological properties in polymer systems are significantly influenced by the concentration of butyryl trihexyl citrate and the nature of the polymer matrix. In polyvinyl chloride formulations, the plasticizer demonstrates superior performance compared to traditional alternatives, providing enhanced flexibility while maintaining mechanical integrity [12] [13].

Dynamic Mechanical Properties

Dynamic rheological measurements reveal the impact of butyryl trihexyl citrate on polymer viscoelastic behavior. The addition of the plasticizer significantly reduces the storage modulus (G′) at sub-freezing temperatures [12], indicating improved low-temperature flexibility. This effect is particularly pronounced compared to other plasticizers, making it advantageous for applications requiring flexibility at reduced temperatures.

The loss modulus (G″) and tan δ values provide insight into the energy dissipation characteristics of plasticized polymer systems. Butyryl trihexyl citrate promotes efficient energy dissipation through enhanced chain mobility, contributing to improved impact resistance and reduced brittleness in finished products.

Comparative Performance Analysis

Comparative rheological studies demonstrate the superior performance of butyryl trihexyl citrate relative to traditional plasticizers such as di(2-ethylhexyl) phthalate (DEHP). The compound provides enhanced low-temperature flexibility, with brittle point temperatures reaching -33.5°C compared to -24.5°C for DEHP-plasticized systems [12].

PropertyBTHC (Butyryl Trihexyl Citrate)DEHP (Reference)Performance RatingReference
Low Temperature FlexibilitySuperiorGoodBTHC > DEHP [12]
Volatile Loss (air)1.7%4.8%BTHC < DEHP (better) [12]
Soapy Water Extraction2.2%2.7%BTHC < DEHP (better) [12]
Brittle Point-33.5°C-24.5°CBTHC < DEHP (better) [12]
Tensile Strength Enhancement2924 psi2748 psiBTHC > DEHP [12]
Ultimate Elongation427%395%BTHC > DEHP [12]

The enhanced performance extends to mechanical properties, with tensile strength improvements of 2924 psi and ultimate elongation values of 427% [12]. These improvements reflect the effective plasticization mechanism and optimal polymer-plasticizer compatibility achieved with butyryl trihexyl citrate.

Polymer Processing Implications

The rheological characteristics of butyryl trihexyl citrate directly influence polymer processing parameters and final product properties. The low viscosity and good thermal stability enable processing at moderate temperatures while maintaining chemical integrity. This characteristic reduces energy requirements and minimizes thermal degradation risks during manufacturing.

Physical Description

Liquid

XLogP3

7.4

UNII

M4974DI70C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

82469-79-2

Wikipedia

Butyryl trihexyl citrate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers
Cosmetics -> Emollient

General Manufacturing Information

Plastic material and resin manufacturing
1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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